

# Assessing the In-Vivo Biocompatibility of NOPO SWCNTs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Single-walled carbon nanotubes (SWCNTs) hold immense promise for in-vivo applications, including drug delivery, bioimaging, and diagnostics. Among the various types of SWCNTs, those produced by the High-Pressure Carbon Monoxide (HiPco) process, such as **NOPO** SWCNTs, are of particular interest due to their high purity and specific characteristics. This guide provides an objective comparison of the in-vivo biocompatibility of HiPco SWCNTs with other common SWCNT alternatives, supported by experimental data.

The biocompatibility of SWCNTs in a biological system is not an intrinsic property but is significantly influenced by factors such as purity, length, surface functionalization, and aggregation state.[1][2] It is crucial to consider these parameters when evaluating and comparing different SWCNT products.

## **Quantitative Biocompatibility Data**

The following tables summarize key quantitative data from various in-vivo studies, offering a comparative overview of the biocompatibility of different SWCNT types.

Disclaimer: The data presented below are compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions, including animal models, dosage, and analytical methods.





Table 1: Comparative Biodistribution of Intravenously Administered SWCNTs in Mice (% Injected Dose per Gram of Tissue - %ID/g)



| SWCNT<br>Type                              | Liver<br>(%ID/g)                                | Spleen<br>(%ID/g)            | Lungs<br>(%ID/g)             | Kidneys<br>(%ID/g)           | Blood<br>(%ID/g)           | Time<br>Point         | Referen<br>ce |
|--------------------------------------------|-------------------------------------------------|------------------------------|------------------------------|------------------------------|----------------------------|-----------------------|---------------|
| Pristine HiPco SWCNTs (disperse d)         | ~8.5<br>(wt%)<br>iron<br>content                | -                            | -                            | -                            | -                          | -                     | [3]           |
| ssDNA-<br>SWCNT<br>(single<br>chirality)   | >90%<br>signal<br>attenuati<br>on by 14<br>days | Low-level<br>persisten<br>ce | Low-level<br>persisten<br>ce | Low-level<br>persisten<br>ce | -                          | 24 hours<br>/ 14 days | [2]           |
| PEG-<br>PL/SWC<br>NTs<br>(2kDa<br>PEG)     | ~70                                             | -                            | -                            | -                            | -                          | -                     | [1]           |
| PEG-<br>PL/SWC<br>NTs<br>(5kDa<br>PEG)     | ~40                                             | -                            | -                            | -                            | ~5 hours<br>half-life      | -                     | [1]           |
| Covalentl y PEGylate d SWCNTs (1.5kDa PEG) | 19.1                                            | -                            | -                            | -                            | 15.3<br>hours<br>half-life | -                     | [1]           |
| Amino-<br>functional<br>ized<br>SWCNTs     | -                                               | -                            | 1.3                          | 20                           | -                          | 3 hours               | [1]           |



Table 2: Comparative In-Vivo Inflammatory Response to SWCNTs

| SWCNT<br>Type                 | Inflammator<br>y Marker | Animal<br>Model | Dosage                                   | Observatio<br>n                                 | Reference |
|-------------------------------|-------------------------|-----------------|------------------------------------------|-------------------------------------------------|-----------|
| Pristine<br>HiPco<br>SWCNTs   | IL-6, MCP-1             | Mice            | 100 μg/mL<br>(intratracheal)             | Increased<br>secretion in<br>lungs              | [4]       |
| Pristine<br>SWCNTs            | TNF-α, IL-1β            | Mice            | -                                        | Early elevation, leading to granuloma formation | [5]       |
| MWCNTs                        | IL-6                    | Mice            | 1.0<br>mg/mouse<br>(intraperitone<br>al) | Markedly<br>increased at<br>3 months            | [4]       |
| Semi-<br>conductive<br>SWCNTs | IL-10                   | Mice            | -<br>(intratracheal)                     | Predominant Th2-type cytokine secretion         | [6]       |

Table 3: Comparative Hemolysis Data



| Nanomaterial            | Concentration  | Hemolysis (%)                          | Observation                                 | Reference |
|-------------------------|----------------|----------------------------------------|---------------------------------------------|-----------|
| Carboxylated<br>SWCNTs  | -              | Induces<br>apoptosis marker<br>on RBCs | More hemolytic<br>than pristine<br>SWCNTs   | [7]       |
| Aminated MWCNTs (short) | -              | More damaging<br>than<br>carboxylated  | More severe<br>effects on RBC<br>morphology | [7]       |
| Graphene Oxide          | up to 75 μg/mL | Negligible                             | -                                           | [8]       |
| Carbon Dots             | 1 - 10 mg/mL   | Increasing<br>degree of<br>hemolysis   | Dose-dependent<br>hemolysis                 | [8]       |

## **Experimental Protocols**

Detailed methodologies for key biocompatibility experiments are provided below.

## **In-Vivo Biodistribution Study**

Objective: To determine the organ and tissue distribution of SWCNTs after systemic administration.

#### Protocol:

- Radiolabeling of SWCNTs: Covalently or non-covalently label the SWCNTs with a gammaemitting radionuclide (e.g., 99mTc, 111In, or 125I).
- Animal Model: Use healthy adult mice (e.g., C57BL/6), typically 6-8 weeks old.
- Administration: Administer the radiolabeled SWCNT suspension intravenously (i.v.) via the tail vein at a specified dose.
- Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1h, 24h, 7 days, 30 days).



- Organ Harvesting and Measurement: Dissect and collect major organs (liver, spleen, lungs, kidneys, heart, brain) and blood samples. Weigh each organ and measure the radioactivity using a gamma counter.
- Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

### **In-Vivo Inflammatory Response Assessment**

Objective: To evaluate the inflammatory potential of SWCNTs following in-vivo administration.

#### Protocol:

- Animal Model and Administration: As described in the biodistribution study.
- Sample Collection: At predetermined time points, collect blood samples via cardiac puncture for serum analysis and perform bronchoalveolar lavage (BAL) if respiratory exposure is being studied.
- Cytokine Analysis: Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1) in the serum or BAL fluid.
- Histological Analysis: Perfuse and fix the organs (especially liver, spleen, and lungs) in 10% neutral buffered formalin. Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A pathologist should examine the slides for signs of inflammation, such as immune cell infiltration and tissue damage.

### **Hemolysis Assay**

Objective: To assess the potential of SWCNTs to damage red blood cells (hemocompatibility).

#### Protocol:

• Blood Collection: Obtain fresh whole blood from healthy human donors in tubes containing an anticoagulant (e.g., heparin).



- Red Blood Cell (RBC) Preparation: Centrifuge the blood to separate the RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
- Incubation: Add different concentrations of the SWCNT suspension to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.
- Measurement: Centrifuge the samples to pellet the intact RBCs. Transfer the supernatant to a 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.
- Data Analysis: Calculate the percentage of hemolysis using the following formula: %
   Hemolysis = [(Abs\_sample Abs\_negative\_control) / (Abs\_positive\_control Abs\_negative\_control)] \* 100.[9]

## Mandatory Visualizations Signaling Pathway for SWCNT-Induced Inflammation



Click to download full resolution via product page

Caption: Simplified signaling pathway of SWCNT-induced inflammation.



## Experimental Workflow for In-Vivo Biocompatibility Assessment



Click to download full resolution via product page

Caption: General workflow for in-vivo biocompatibility assessment.

### Conclusion

The in-vivo biocompatibility of **NOPO** SWCNTs, and HiPco SWCNTs in general, is a multifaceted issue that depends heavily on their physicochemical properties and how they are prepared for biological applications. Pristine, non-functionalized SWCNTs tend to aggregate and can elicit a more significant inflammatory response.[3] In contrast, appropriate surface functionalization, for example with polyethylene glycol (PEG), can significantly improve their biocompatibility by increasing their dispersibility, prolonging their circulation time, and reducing their uptake by the reticuloendothelial system.[1]

While this guide provides a comparative overview based on available literature, it is essential for researchers to conduct material- and application-specific biocompatibility studies. The provided experimental protocols can serve as a foundation for designing such investigations. The choice of SWCNT and its functionalization strategy should be carefully considered to



ensure safety and efficacy for any in-vivo application. Further research focusing on direct, standardized comparisons of commercially available SWCNTs like **NOPO** SWCNTs is warranted to provide the scientific community with more definitive comparative data.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Biodistribution of co-exposure to multi-walled carbon nanotubes and nanodiamonds in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term in vivo biocompatibility of single-walled carbon nanotubes PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. In Vivo Compatibility of Graphene Oxide with Differing Oxidation States PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nanomedicinelab.com [nanomedicinelab.com]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Hemolytic Properties of Nanoparticles National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the In-Vivo Biocompatibility of NOPO SWCNTs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6336631#assessing-the-biocompatibility-of-nopo-swcnts-for-in-vivo-studies]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com